Australine HCl
Description
Australine hydrochloride (Australine HCl) is a polyhydroxylated pyrrolizidine alkaloid originally isolated from Castanospermum australe by Moleneux and colleagues . Structurally, it features a pyrrolizidine core with multiple hydroxyl groups, which contribute to its biological activity. The compound is notable for its potent inhibition of α-amyloglucosidase and glycoprotein processing enzymes, as well as demonstrated anti-HIV activity .
The synthesis of this compound (compound 109) involves a Pd-catalyzed dynamic kinetic asymmetric transformation (DYKAT) of oxazolidinone with butadiene oxide, followed by ring-closing metathesis using Grubbs’ second-generation catalyst. Key steps include regioselective hydroboration–oxidation and solvolysis in benzyl alcohol, culminating in HCl-mediated deprotection to yield the final product . This synthesis route is characterized by high diastereoselectivity and near-quantitative yields at critical stages.
Properties
Molecular Formula |
C8H16ClNO4 |
|---|---|
Molecular Weight |
225.67 g/mol |
IUPAC Name |
(1R,2R,3R,7S,8R)-3-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1,2,7-triol;hydrochloride |
InChI |
InChI=1S/C8H15NO4.ClH/c10-3-4-7(12)8(13)6-5(11)1-2-9(4)6;/h4-8,10-13H,1-3H2;1H/t4-,5+,6-,7-,8-;/m1./s1 |
InChI Key |
VGFORKADSOHYJT-XFAJBIDRSA-N |
Isomeric SMILES |
C1CN2[C@@H]([C@H]([C@@H]([C@H]2[C@H]1O)O)O)CO.Cl |
Canonical SMILES |
C1CN2C(C(C(C2C1O)O)O)CO.Cl |
Synonyms |
1-epialexine hemihydrate 3-(hydroxymethyl)-1,2,7-trihydroxypyrrolizidine 7-epialexine alexine australine |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings :
Key Findings :
- This compound’s synthesis employs advanced catalytic methods (e.g., DYKAT), achieving higher yields and selectivity compared to hyacinthacines or alexine .
- Alexine’s reliance on traditional asymmetric aldol reactions results in lower overall efficiency .
Structural and Functional Divergence
Despite structural similarities, minor differences in hydroxyl group positioning and stereochemistry account for distinct biological profiles:
Q & A
Q. What are the established synthesis protocols for Australine HCl, and how can researchers ensure reproducibility?
this compound synthesis typically involves multi-step organic reactions, including alkaloid isolation, hydrochloride salt formation, and purification via recrystallization or chromatography. To ensure reproducibility:
- Document precise molar ratios, reaction temperatures, and solvent systems (e.g., ethanol/water mixtures for crystallization).
- Characterize intermediates and final compounds using NMR (¹H/¹³C), HPLC purity analysis (>95%), and mass spectrometry.
- Cross-reference synthetic protocols with peer-reviewed methodologies, avoiding deviations unless experimentally justified .
Q. Which characterization techniques are critical for confirming this compound’s structural integrity and purity?
Key techniques include:
- Spectroscopic Analysis : ¹H/¹³C NMR for functional group verification (e.g., characteristic pyrrolizidine alkaloid peaks).
- Chromatography : HPLC with UV detection (λ = 210–230 nm) to assess purity; retention time comparison against standards.
- Thermal Analysis : Melting point determination (e.g., 215–220°C for this compound) and TGA for stability profiling.
- Elemental Analysis : Match calculated vs. observed C, H, N, and Cl content (±0.3% tolerance) .
Q. How should researchers design initial biological assays to evaluate this compound’s bioactivity?
- Hypothesis-Driven Design : Focus on mechanisms relevant to its class (e.g., glycosidase inhibition for pyrrolizidine alkaloids).
- Controls : Include positive (e.g., deoxynojirimycin) and negative (DMSO/solvent) controls.
- Dose-Response Curves : Test 5–6 concentrations (e.g., 0.1–100 µM) to calculate IC₅₀/EC₅₀ values.
- Replicates : Use ≥3 biological replicates with statistical validation (ANOVA, p < 0.05) .
Advanced Research Questions
Q. How can researchers address contradictory bioactivity data for this compound across studies?
- Data Harmonization : Normalize results using standardized units (e.g., % inhibition at 10 µM) and adjust for assay-specific variables (pH, incubation time).
- Meta-Analysis : Compare datasets using tools like PRISMA guidelines, identifying outliers via Grubbs’ test (α = 0.05).
- Mechanistic Validation : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to resolve discrepancies .
Q. What experimental strategies optimize this compound’s pharmacokinetic properties for in vivo studies?
- Solubility Enhancement : Test co-solvents (PEG-400, cyclodextrins) or salt forms (e.g., mesylate vs. HCl).
- Metabolic Stability : Conduct microsomal assays (human/rat liver microsomes) with LC-MS quantification of parent compound degradation.
- Pharmacokinetic Modeling : Use non-compartmental analysis (NCA) to calculate AUC, Cₘₐₓ, and t₁/₂ in rodent models .
Q. How to design a robust study investigating this compound’s mechanism of action against glycosidases?
- Enzyme Kinetics : Perform Michaelis-Menten assays with varied substrate concentrations (0.5–5× Kₘ) ± inhibitor.
- Inhibitor Type Determination : Use Lineweaver-Burk plots to distinguish competitive (unchanged Vₘₐₓ, increased Kₘ) vs. non-competitive inhibition.
- Structural Analysis : Pair with molecular docking (AutoDock Vina) and X-ray crystallography of enzyme-inhibitor complexes .
Q. What methodologies validate computational predictions of this compound’s off-target effects?
- In Silico Screening : Use SwissTargetPrediction or Similarity Ensemble Approach (SEA) to identify potential targets.
- Experimental Validation : Test top candidates (e.g., kinases, GPCRs) in radioligand binding assays or thermal shift assays (TSA).
- Dose-Dependent Specificity : Compare IC₅₀ values for primary targets vs. off-targets (≥10-fold selectivity preferred) .
Methodological Best Practices
Q. How to resolve low synthetic yields during this compound preparation?
- Reaction Optimization : Screen catalysts (e.g., Pd/C for hydrogenation) or solvents (DMF vs. THF) using DoE (Design of Experiments).
- Intermediate Trapping : Monitor by TLC/LC-MS to isolate and characterize unstable intermediates.
- Scale-Up Considerations : Adjust stirring rates and cooling/heating gradients for reproducibility at larger scales .
Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies?
- Nonlinear Regression : Fit data to log(inhibitor) vs. response curves (variable slope) in GraphPad Prism.
- Outlier Detection : Apply ROUT method (Q = 1%).
- Error Propagation : Report confidence intervals (95% CI) for IC₅₀ values derived from triplicate runs .
Data Presentation and Reproducibility
Q. How to structure a manuscript’s experimental section for this compound research to meet journal standards?
- Detailed Protocols : Include exact equipment models (e.g., Bruker AVANCE III HD 400 MHz NMR), reagent lot numbers, and software versions.
- Data Transparency : Deposit raw datasets (e.g., NMR spectra, HPLC chromatograms) in repositories like Zenodo or Figshare.
- Reproducibility Checklist : Align with guidelines from Medicinal Chemistry Research (e.g., STAR Methods for synthesis and assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
